molecular formula C14H12ClNO3 B1328268 Methyl 3-(2-amino-6-chlorophenoxy)benzoate CAS No. 946682-35-5

Methyl 3-(2-amino-6-chlorophenoxy)benzoate

Cat. No. B1328268
CAS RN: 946682-35-5
M. Wt: 277.7 g/mol
InChI Key: GZLIVHOEGTZZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(2-amino-6-chlorophenoxy)benzoate” is a biochemical compound used for proteomics research . It has a molecular formula of C14H12ClNO3 and a molecular weight of 277.70 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-amino-6-chlorophenoxy)benzoate” is represented by the formula C14H12ClNO3 . This indicates that the compound contains 14 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 3-(2-amino-6-chlorophenoxy)benzoate” has a molecular weight of 277.70 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available sources.

Scientific Research Applications

Reagent in N-Phthaloylation

Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), a related compound, has been utilized as an efficient reagent for N-phthaloylation of amino acids and derivatives. This process, which avoids racemization, has shown excellent results with alpha-amino acids, alpha-amino alcohols, dipeptides, alpha-amino carboxamides, and alpha-amino esters (Casimir, Guichard, & Briand, 2002).

Structural Studies in Benzothiazole Derivatives

In a study exploring intramolecular interactions, compounds derived from 2-(4-chlorophenoxy)-2-methylpropionic acid and 2-amino-6-chlorobenzothiazole were structurally characterized. These studies focused on hypervalent contacts, hydrogen bonds, and van der Waals contacts, which are vital in supramolecular arrangements (Navarrete-Vázquez et al., 2012).

Synthesis of Carbon-11-Labeled CK1 Inhibitors

In Alzheimer's disease research, derivatives of methyl 3-((2,2-difluoro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]imidazol-6-yl)carbamoyl)benzoate were synthesized. These compounds serve as potential PET radiotracers for imaging Alzheimer's disease, highlighting their significance in neurological research (Gao, Wang, & Zheng, 2018).

Synthesis of Branched-chain Amino Sugars

The synthesis of branched-chain amino sugars, such as methyl 2,3-dideoxy-3-C-formyl-2-(o-sulfobenzenesulfonyl)amino-α-D-xylofuranoside-3′R,5-hemiacetal sodium salt, has been achieved using derivatives of methyl 2-amino-2-deoxy-α-D-glucopyranoside. These sugars are important in various biochemical and medicinal studies (Tatsuta, Miyashita, Akimoto, & Kinoshita, 1982).

Corrosion Inhibition in Mild Steel

The synthesis of derivatives like methyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate has been theoretically studied for use as corrosion inhibitors in mild steel. This application highlights its potential in industrial and engineering contexts (Arrousse et al., 2021).

Liquid Crystalline Thermosets

Research on novel triaromatic diepoxides, such as methyl-1,4-phenylene bis(4-(2,3-epoxypropoxy)benzoate), has contributed to the development of liquid crystalline thermosets. These materials are significant in materials science for their unique properties and applications (Mormann & Bröcher, 1998).

Future Directions

The future directions for “Methyl 3-(2-amino-6-chlorophenoxy)benzoate” are not explicitly mentioned in the sources I found. Given its use in proteomics research , it may have potential applications in studying protein structures and functions.

properties

IUPAC Name

methyl 3-(2-amino-6-chlorophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-14(17)9-4-2-5-10(8-9)19-13-11(15)6-3-7-12(13)16/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLIVHOEGTZZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-amino-6-chlorophenoxy)benzoate

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